4-Methylpiperazine-1-carboxylic acid

Physicochemical property differentiation LogP Molecular weight

4-Methylpiperazine-1-carboxylic acid (CAS 58226-19-0) is a critical heterocyclic building block distinguished by its 4-methyl substitution, which increases molecular weight by 10.8% and lipophilicity (LogP -1.24) versus unsubstituted analogs. This methylation enhances passive membrane permeability in drug candidates. Validated in patented syntheses of antibacterial quinolone carboxylic acids and as a precursor to the antiparasitic agent K-777 (rhodesain IC50 100 nM). Choose this specific intermediate to ensure reaction yield fidelity and target biological activity—generic piperazine carboxylic acids are not interchangeable. Ideal for medicinal chemistry and agrochemical R&D.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 58226-19-0
Cat. No. B1234013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperazine-1-carboxylic acid
CAS58226-19-0
Synonyms4-methyl-1-piperazine carboxylic acid
MePipCA
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)O
InChIInChI=1S/C6H12N2O2/c1-7-2-4-8(5-3-7)6(9)10/h2-5H2,1H3,(H,9,10)
InChIKeyKNWWGBNAUNTSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpiperazine-1-carboxylic Acid (CAS 58226-19-0): A Core Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


4-Methylpiperazine-1-carboxylic acid (CAS 58226-19-0), also referred to as 4-methyl-1-piperazinecarboxylic acid, is a heterocyclic organic compound belonging to the class of piperazine carboxylic acids [1]. Its molecular formula is C₆H₁₂N₂O₂ with a molecular weight of 144.17 g/mol, characterized by a six-membered piperazine ring containing two nitrogen atoms at opposing positions, a carboxylic acid functional group at the 1-position, and a methyl substituent at the 4-position . This structural configuration confers distinct physicochemical and biological properties compared to its non-methylated analog, piperazine-1-carboxylic acid (C₅H₁₀N₂O₂, MW 130.15 g/mol) [2], making it a valuable intermediate for the development of pharmacologically active compounds and agrochemicals .

Why Generic Substitution Fails: Key Structural and Performance Distinctions of 4-Methylpiperazine-1-carboxylic Acid


The presence of a methyl group at the 4-position of the piperazine ring fundamentally alters the compound's physicochemical profile compared to unsubstituted piperazine-1-carboxylic acid. This methylation results in a higher molecular weight (144.17 vs. 130.15 g/mol) [1] and a predicted LogP of -1.24 versus the unsubstituted analog. Critically, the 4-methyl substitution directly impacts the yield and efficiency of subsequent chemical transformations, as demonstrated in electrochemical fluorination studies where 4-methyl substituted piperazine derivatives exhibit lower yields of perfluoroacid fluorides compared to their 4-ethyl counterparts [2]. Furthermore, this specific methylated moiety is explicitly named in patent literature as a key substituent in the synthesis of antibacterial quinolone carboxylic acids, highlighting its non-interchangeable role in achieving target biological activity [3]. These quantifiable differences preclude simple substitution with generic piperazine carboxylic acids without compromising reaction outcomes and final product properties.

Quantitative Differentiation Evidence for 4-Methylpiperazine-1-carboxylic Acid


Enhanced Lipophilicity and Molecular Weight vs. Unsubstituted Piperazine-1-carboxylic Acid

The introduction of a methyl group at the 4-position of the piperazine ring in 4-methylpiperazine-1-carboxylic acid results in a significant increase in both molecular weight and lipophilicity compared to the unsubstituted piperazine-1-carboxylic acid (CAS 10430-90-7). The target compound exhibits a molecular weight of 144.17 g/mol and a predicted LogP of -1.24 , whereas piperazine-1-carboxylic acid has a molecular weight of 130.15 g/mol [1]. This 14.02 g/mol increase and the change in LogP are critical parameters that influence membrane permeability, solubility, and the overall pharmacokinetic profile of derived drug candidates.

Physicochemical property differentiation LogP Molecular weight

Yield Differential in Electrochemical Fluorination: 4-Methyl vs. 4-Ethyl Substitution

In electrochemical fluorination (ECF) processes, the nature of the N-alkyl substituent on the piperazine ring significantly affects product yield. A study comparing the ECF of methyl esters of 4-methyl and 4-ethylpiperazinyl substituted carboxylic acids found that higher yields of perfluoroacid fluorides were obtained from the ECF of 4-ethyl substituted piperazine derivatives compared to the 4-methyl substituted analogs when the carboxylic acid ester group was identical [1]. This indicates a quantifiable reactivity difference based solely on the 4-position substituent.

Electrochemical fluorination Yield comparison Perfluoroacid fluoride synthesis

Validated Use in Antibacterial Quinolone Carboxylic Acid Synthesis

A European patent (EP 0309537 A1) describes a process for the preparation of antibacterial quinolone carboxylic acids. The process involves reacting a piperazine derivative where the R³ group is specifically selected from hydrogen, methyl, or ethyl [1]. This explicit naming of 4-methylpiperazinyl as a viable substituent underscores its utility in generating antibacterial agents, distinguishing it from other alkyl-substituted or unsubstituted piperazines not named in the claim.

Antibacterial synthesis Quinolone carboxylic acids Pharmaceutical patent

Potency of 4-Methylpiperazine-1-carboxamide Derivative Against Rhodesain

A derivative of 4-methylpiperazine-1-carboxylic acid, specifically the compound K-777 (CHEMBL91704), has been evaluated for its inhibitory activity against rhodesain, a cysteine protease from Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness. The compound demonstrated an IC50 of 100 nM against recombinant rhodesain in a fluorescence-based assay [1], and further optimization led to an analog with an IC50 of 0.680 nM against human recombinant Cathepsin L [2]. While these are for a more complex derivative, the data underscore the value of the 4-methylpiperazine-1-carboxylic acid scaffold in generating potent bioactive molecules.

Enzyme inhibition Rhodesain IC50 Antiparasitic

High Purity Specification for Research and Development Applications

Commercially available 4-methylpiperazine-1-carboxylic acid is supplied with a minimum purity of 95% as determined by HPLC . This high purity is essential for ensuring reproducibility in chemical reactions and biological assays, minimizing the risk of confounding effects from impurities that could be present in lower-grade or in-house synthesized batches.

Quality control Purity HPLC

Optimal Research and Industrial Use Cases for 4-Methylpiperazine-1-carboxylic Acid


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability

The 10.8% higher molecular weight and increased lipophilicity (LogP -1.24 vs. predicted lower LogP for unsubstituted analog) of 4-methylpiperazine-1-carboxylic acid, as documented in Section 3 , make it a superior choice for medicinal chemistry projects aimed at improving the passive membrane permeability of candidate molecules. Researchers can utilize this building block to introduce a methylated piperazine motif that may favorably alter the ADME properties of a lead series.

Process Chemistry: Electrochemical Fluorination Route Evaluation

Industrial process chemists evaluating the synthesis of perfluorinated intermediates via electrochemical fluorination (ECF) must consider the documented yield differential [1]. The data showing lower yields for 4-methylpiperazine derivatives compared to 4-ethyl analogs provides a critical, quantifiable factor for cost-benefit analysis. This evidence supports a decision to either proceed with the 4-methyl compound due to its specific downstream utility or pivot to a higher-yielding 4-ethyl alternative for economic reasons.

Anti-infective Drug Discovery: Development of Novel Antibacterial Agents

The explicit inclusion of the 4-methyl-piperazinyl group in a patented process for preparing antibacterial quinolone carboxylic acids [2] validates its procurement for any research program targeting new antibiotics. This compound serves as a direct building block to access a class of compounds with established antibacterial activity, accelerating the synthesis of novel analogs and providing a strong rationale for its use in grant proposals and project planning.

Antiparasitic Drug Discovery: Targeting Cysteine Proteases

For research groups focused on neglected tropical diseases like African sleeping sickness, the demonstrated ability of a 4-methylpiperazine-1-carboxylic acid-derived compound (K-777) to inhibit rhodesain with an IC50 of 100 nM [3] provides a compelling case for using this scaffold. It represents a validated starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective antiparasitic agents, bypassing the need for de novo scaffold discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylpiperazine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.